5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy groups on the phenyl ring.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The unique structural features of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, such as the specific positioning of the chloro, methoxy, and ethylsulfanyl groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H13Cl2N3O2S |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3O2S/c1-3-22-14-17-7-10(16)12(19-14)13(20)18-8-4-5-11(21-2)9(15)6-8/h4-7H,3H2,1-2H3,(H,18,20) |
InChI Key |
XLJKFQMEPAXHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
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